4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
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Overview
Description
4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then subjected to further reactions to introduce the amino and oxopentanoic acid groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The amino and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and oxo functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16) |
InChI Key |
QFODAZFJAIMDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC |
Origin of Product |
United States |
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